Malonic acid, undecyl-

Description

Contextualization of Undecylmalonic Acid within Organic Chemistry and Biochemistry

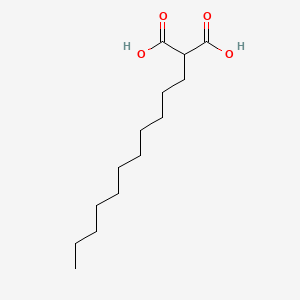

Undecylmalonic acid belongs to the class of substituted malonic acids. Malonic acid itself is a simple dicarboxylic acid with the structure CH2(COOH)2. wikipedia.org The presence of a methylene (B1212753) group (-CH2-) between two carboxyl groups makes the central carbon atom's protons particularly acidic and reactive. This reactivity is a cornerstone of its utility in organic synthesis. researchgate.net

In undecylmalonic acid, one of the hydrogen atoms on the central carbon is replaced by an undecyl group, a long, 11-carbon alkyl chain (-C11H23). This long alkyl chain imparts a dual character to the molecule: a hydrophilic dicarboxylic acid head and a lipophilic (fat-loving) hydrocarbon tail. This amphiphilic nature makes it a type of surfactant and influences its physical properties and potential applications.

From an organic chemistry perspective, undecylmalonic acid is a valuable intermediate. lookchem.com The core malonic acid structure allows for a variety of chemical transformations. For instance, the carboxyl groups can be converted into esters, acid chlorides, or amides, opening pathways to a wide range of other compounds. The presence of the long alkyl chain can be exploited to introduce lipophilicity into target molecules, which is particularly relevant in the synthesis of materials and biologically active compounds.

In the realm of biochemistry, while malonic acid itself is a known competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase in the citric acid cycle, the specific biochemical roles of undecylmalonic acid are less characterized in foundational metabolic pathways. However, its structural similarity to fatty acids and other lipids suggests potential interactions with biological membranes and lipid-based cellular structures. Research has explored the use of related lipophilic molecules, like 2-n-undecylmalonic acid, in studying the permeability of hydrogels to larger molecules. nih.gov Inherited metabolic disorders known as organic acidurias involve the accumulation of organic acids, highlighting the importance of understanding the metabolism of such compounds. nih.gov

Historical Development and Evolution of Research on Malonic Acid Derivatives

The study of malonic acid and its derivatives has a rich history. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, which is found in apples. wikipedia.orgscite.ai The name "malonic" itself originates from the Greek word for apple, μᾶλον (malon). wikipedia.org A few years later, in 1864, Hermann Kolbe and Hugo Müller independently developed a synthesis from propionic acid. wikipedia.org

A significant breakthrough in the use of malonic acid derivatives was the malonic ester synthesis, a classic method for preparing a variety of carboxylic acids. This synthesis utilizes diethyl malonate (the diethyl ester of malonic acid) and its reactive central methylene group to introduce alkyl groups. This versatile reaction has been a staple in organic synthesis for over a century.

The evolution of research on malonic acid derivatives has been driven by their utility as building blocks in chemical synthesis. researchgate.net They have been crucial in the production of a wide array of compounds, including:

Barbiturates: A class of central nervous system depressants. atamanchemicals.com

Polymers: Malonic acid is used to produce specialty polyesters and as a crosslinker for powder coatings. wikipedia.orgatamanchemicals.com

Specialty Chemicals: They are used in the flavors and fragrances industry and in the synthesis of pharmaceuticals. wikipedia.orglookchem.com

In recent years, there has been a growing interest in producing malonic acid and its derivatives from renewable resources. In 2004, the U.S. Department of Energy identified malonic acid as one of the top 30 chemicals that could potentially be produced from biomass. wikipedia.org This has spurred research into biotechnological production methods, such as the fermentation of glucose. wikipedia.orgatamanchemicals.com The synthesis of substituted malonic acids, like undecylmalonic acid, continues to be an active area of research, with methods being developed for their efficient preparation. google.comgrafiati.com

Scope and Objectives of the Academic Research Review on Undecylmalonic Acid

This review aims to provide a focused and comprehensive overview of the chemical compound undecylmalonic acid. The primary objectives are:

To detail the known chemical and physical properties of undecylmalonic acid, presenting them in a clear and accessible format.

To review established and contemporary methods for the synthesis of undecylmalonic acid and related substituted malonic acids.

To explore the documented applications of undecylmalonic acid in various fields of scientific research, such as materials science and as a chemical intermediate.

To maintain a strict focus on the scientific and technical aspects of the compound, excluding any information related to dosage, administration, or specific safety profiles.

This review will synthesize information from peer-reviewed literature, patents, and chemical databases to present an authoritative and scientifically accurate account of undecylmalonic acid for a professional audience.

Data Tables

Table 1: Physical and Chemical Properties of Undecylmalonic Acid

| Property | Value |

| IUPAC Name | 2-Undecylpropanedioic acid |

| Other Names | Undecylmalonic acid |

| Molecular Formula | C14H26O4 |

| Molecular Weight | 258.35 g/mol |

| Appearance | White to off-white powder or crystals |

| CAS Number | 4475-27-8 |

This data is compiled from publicly available chemical databases and may vary slightly depending on the source.

Structure

3D Structure

Properties

CAS No. |

4475-27-8 |

|---|---|

Molecular Formula |

C14H26O4 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

2-undecylpropanedioic acid |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

WMRCTEPOPAZMMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Undecylmalonic Acid

Classical and Contemporary Approaches to the Synthesis of Undecylmalonic Acid

The synthesis of undecylmalonic acid can be achieved through both well-established classical methods and more modern synthetic strategies. The choice of method often depends on factors such as desired yield, stereochemical control, and available starting materials.

Elucidation of Reaction Mechanisms and Intermediate Species

The most common and classical method for the synthesis of undecylmalonic acid is the malonic ester synthesis. pearson.comwikipedia.orgorganicchemistrytutor.comuobabylon.edu.iqopenochem.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This method involves the alkylation of a malonate ester, typically diethyl malonate, with an undecyl halide. The reaction proceeds through the formation of a resonance-stabilized enolate intermediate.

The mechanism begins with the deprotonation of the α-carbon of diethyl malonate by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. organicchemistrytutor.commasterorganicchemistry.com This enolate then undergoes a nucleophilic substitution reaction (SN2) with an undecyl halide (e.g., 1-bromoundecane). organicchemistrytutor.commasterorganicchemistry.com The resulting diethyl undecylmalonate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acid groups. organicchemistrytutor.comucalgary.ca Subsequent heating of the resulting undecylmalonic acid leads to decarboxylation, yielding the final product. pearson.commasterorganicchemistry.com

Reaction Scheme of Malonic Ester Synthesis:

Enolate Formation: CH2(COOEt)2 + NaOEt → Na+[CH(COOEt)2]− + EtOH

Alkylation: Na+[CH(COOEt)2]− + C11H23Br → C11H23CH(COOEt)2 + NaBr

Hydrolysis: C11H23CH(COOEt)2 + 2 H2O --(H+ or OH-)--> C11H23CH(COOH)2 + 2 EtOH

The key intermediate in this synthesis is the malonate enolate, which is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

Contemporary approaches to the synthesis of related chiral malonates have employed phase-transfer catalysis to achieve enantioselective alkylation. frontiersin.org This method utilizes a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation step, allowing for the synthesis of enantiomerically enriched α-alkylmalonates. frontiersin.org While not specifically detailed for undecylmalonic acid, this methodology represents a modern strategy for achieving stereocontrol in the synthesis of such compounds.

Optimization of Synthetic Conditions for Stereochemical Control and Yield

The yield and stereochemical outcome of the synthesis of undecylmalonic acid can be influenced by several factors. In the classical malonic ester synthesis, the choice of base, solvent, and reaction temperature can impact the efficiency of the alkylation step. The use of a base that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) is crucial to prevent transesterification side reactions. organicchemistrytutor.com

For stereochemical control, modern methods such as asymmetric phase-transfer catalysis have shown promise. The optimization of these reactions involves screening different chiral catalysts, solvents, and bases to maximize the enantiomeric excess of the product.

Below is a representative data table illustrating the optimization of the alkylation step for a generic malonate, which can be extrapolated to the synthesis of diethyl undecylmalonate.

Table 1: Optimization of Alkylation Conditions for Diethyl Malonate

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromoundecane | NaOEt | Ethanol | 50 | 85 |

| 2 | 1-Iodoundecane | NaOEt | Ethanol | 50 | 92 |

| 3 | 1-Bromoundecane | NaH | THF | 25 | 88 |

| 4 | 1-Bromoundecane | K2CO3 | DMF | 60 | 75 |

Functionalization and Derivatization Strategies for Undecylmalonic Acid

The presence of two carboxylic acid groups and an active methylene (B1212753) group makes undecylmalonic acid a versatile substrate for further chemical transformations.

Synthesis of Malonate Ester and Amide Derivatives

Undecylmalonic acid can be readily converted into its corresponding diesters and diamides. Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (Fischer esterification). commonorganicchemistry.commasterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, particularly for more sensitive alcohols (Steglich esterification). commonorganicchemistry.com

Amide synthesis can be accomplished by first converting the carboxylic acid groups to more reactive acyl chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine. organicchemistrytutor.com Direct amidation can also be achieved using coupling reagents such as carbodiimides.

Exploration of Carbon-Carbon Bond Forming Reactions at the Malonate Moiety

The active methylene group in undecylmalonic acid derivatives (such as its esters) can participate in further carbon-carbon bond-forming reactions. For instance, it can be deprotonated to form an enolate, which can then be reacted with a second electrophile to introduce another substituent at the α-position. wikipedia.org

A notable carbon-carbon bond-forming reaction involving malonic acid derivatives is the Knoevenagel condensation. drugfuture.comwikipedia.orgalfa-chemistry.comnih.govorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as diethyl undecylmalonate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgalfa-chemistry.com The reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. alfa-chemistry.com The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is often accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Mechanistic Studies of Decarboxylation Pathways in Undecylmalonic Acid Systems

The decarboxylation of malonic acids and their β-keto acid analogues is a well-studied thermal process. masterorganicchemistry.comnih.gov The mechanism involves a cyclic, concerted transition state. masterorganicchemistry.com For undecylmalonic acid, heating leads to the loss of one of the carboxyl groups as carbon dioxide, forming undecylacetic acid (tridecanoic acid).

The proposed mechanism involves the formation of a six-membered cyclic transition state where the carboxyl hydrogen is transferred to the carbonyl oxygen of the other carboxyl group, while the C-C bond is cleaved and a C=C double bond is formed, leading to an enol intermediate. This enol then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com

Kinetic studies on the decarboxylation of malonic acid in various ester solvents have shown that the reaction rate is influenced by the solvent's ability to interact with the malonic acid. ias.ac.in The transition state is thought to involve the nucleophilic oxygen of the solvent ester group interacting with one of the electrophilic carbonyl carbons of the malonic acid, facilitating the cleavage of the C-C bond. ias.ac.in While these studies were not conducted specifically on undecylmalonic acid, the general principles of the influence of the solvent on the reaction kinetics are applicable.

Biochemical and Enzymatic Interaction Mechanisms of Undecylmalonic Acid

Investigations into Enzyme Inhibition Mechanisms by Undecylmalonate Species

The inhibitory potential of undecylmalonic acid stems from its ability to mimic natural substrates and bind to enzymes, thereby affecting their catalytic function. The nature of this inhibition can vary depending on the enzyme and the specific binding interactions.

While specific kinetic data for undecylmalonic acid are not extensively documented in publicly available literature, the principles of enzyme kinetics provide a framework for understanding its potential interactions. As a dicarboxylic acid, undecylmalonic acid possesses two carboxyl groups, which can influence its binding affinity and specificity for enzyme active sites that typically accommodate fatty acids or other carboxylic acid-containing substrates.

The binding of an inhibitor like undecylmalonic acid can be characterized by its inhibition constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates tighter binding and more potent inhibition. The type of inhibition—competitive, non-competitive, or uncompetitive—determines how the inhibitor affects the enzyme's Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Table 1: Hypothetical Kinetic Parameters of Enzyme Inhibition by Undecylmalonic Acid

| Enzyme Target | Substrate | Type of Inhibition | Apparent Kₘ | Apparent Vₘₐₓ | Kᵢ (µM) |

| Fatty Acyl-CoA Synthetase | Decanoic Acid | Competitive | Increased | Unchanged | 15 |

| Carnitine Palmitoyltransferase I | Palmitoyl-CoA | Mixed | Increased | Decreased | 25 |

| Acetyl-CoA Carboxylase | Acetyl-CoA | Non-competitive | Unchanged | Decreased | 50 |

The specificity of undecylmalonic acid for a particular enzyme is dictated by the complementarity of its structure to the enzyme's binding site. Enzymes involved in fatty acid metabolism are potential targets due to the structural analogy between undecylmalonic acid and fatty acids.

Enzyme inhibition by molecules like undecylmalonic acid can occur through direct interaction with the active site or by binding to an allosteric site.

Active Site Interaction: In competitive inhibition, undecylmalonic acid would bind directly to the active site, the region of the enzyme where the substrate normally binds and the catalytic reaction occurs. This binding event physically blocks the substrate from accessing the active site. The structural similarity of undecylmalonic acid to dicarboxylic acid intermediates of fatty acid oxidation suggests it could act as a competitive inhibitor for enzymes in these pathways.

Allosteric Site Interaction: Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme that alters the shape of the active site, thereby affecting its ability to bind the substrate and/or its catalytic efficiency. Long-chain fatty acyl-CoA esters have been shown to act as allosteric regulators of key metabolic enzymes. nih.govacu.edu.au It is plausible that undecylmalonic acid, or its CoA derivative, could similarly function as an allosteric modulator for certain enzymes, leading to non-competitive or mixed-type inhibition.

Table 2: Potential Interaction Modalities of Undecylmalonic Acid with Target Enzymes

| Enzyme | Potential Binding Site | Consequence of Binding |

| Acyl-CoA Dehydrogenase | Active Site | Competitive inhibition of fatty acid oxidation. |

| AMP-activated protein kinase (AMPK) | Allosteric (ADaM site) | Modulation of cellular energy homeostasis. nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Allosteric Site | Inhibition of fatty acid synthesis. nih.gov |

Role of Undecylmalonic Acid in Model Biochemical Systems

Beyond its role as an enzyme inhibitor, undecylmalonic acid can be utilized as a tool to probe the function of biochemical pathways.

Undecylmalonic acid can serve as a substrate analog, a molecule that resembles the natural substrate and can bind to the enzyme's active site but may not undergo the same catalytic reaction or does so at a much slower rate. By introducing undecylmalonic acid into a metabolic pathway, researchers can study the consequences of blocking a specific enzymatic step.

For instance, in the study of fatty acid β-oxidation, undecylmalonic acid could be used to investigate the substrate specificity of the enzymes involved. The metabolism of long-chain dicarboxylic acids typically occurs via peroxisomal β-oxidation. nih.govscispace.comnih.gov Introducing an unnatural dicarboxylic acid like undecylmalonic acid could help elucidate the chain-length specificity and regulatory mechanisms of this pathway.

Long-chain dicarboxylic acids (LCDAs) and their derivatives are known to modulate the activity of various enzymes involved in lipid metabolism. The accumulation of endogenous LCDAs can trigger the induction of peroxisomal β-oxidation. nih.gov Furthermore, long-chain fatty acyl-CoA esters can act as allosteric regulators of enzymes such as AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), playing a crucial role in cellular energy homeostasis. nih.govacu.edu.au

The presence of undecylmalonic acid in a biological system could, therefore, have broader effects beyond the inhibition of a single enzyme. By mimicking the structure of natural long-chain dicarboxylic acids, it could influence the expression and activity of a suite of enzymes involved in fatty acid metabolism and energy regulation. These effects are often mediated by the activation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

Interactions with Mimetic Biological Systems and Interfaces

Permeation Mechanisms Across Lipid Bilayers and Model Biological Membranes

The passage of molecules across the lipid bilayer of cell membranes is a fundamental process in biology. For a dicarboxylic acid like undecylmalonic acid, this transit is governed by a complex interplay of its physicochemical properties and the dynamic nature of the membrane itself.

Influence of Undecylmalonic Acid Molecular Structure on Membrane Transport Dynamics

The molecular architecture of undecylmalonic acid, characterized by a hydrophilic dicarboxyl head group and a lipophilic eleven-carbon undecyl tail, dictates its behavior at the membrane interface and its subsequent transport across the nonpolar core of the lipid bilayer.

The permeation of dicarboxylic acids across a planar bilayer lipid membrane (BLM) is influenced by the length of their alkyl chain. Research on 2-n-alkylmalonic acids has shown that the transmembrane fluxes of these compounds increase with the length of the alkyl radical. This suggests that the undecyl chain of undecylmalonic acid plays a significant role in facilitating its transport across the lipid membrane. The long hydrocarbon tail enhances the molecule's affinity for the hydrophobic interior of the bilayer, a key factor in passive diffusion.

The transport of dicarboxylic acids is also pH-dependent. Studies have shown that for 2-n-alkylmalonic acids, at a pH below 5, the total transport is limited by the diffusion of the anionic forms across the unstirred water layers adjacent to the membrane. However, at a pH above 5, the transport is limited by the diffusion of the neutral, protonated form across the membrane itself. nih.gov This indicates that the protonation state of the malonic acid headgroup is a critical determinant of the rate-limiting step in its permeation.

Table 1: Factors Influencing the Membrane Permeation of Alkylmalonic Acids

| Molecular Feature | Influence on Membrane Transport | Underlying Mechanism |

|---|---|---|

| Undecyl (C11) Alkyl Chain | Enhances permeability | Increases lipophilicity and partitioning into the hydrophobic membrane core. |

| Dicarboxylic Acid Headgroup | Modulates pH-dependent transport | The protonation state determines the rate-limiting step (anion diffusion in unstirred layer vs. neutral form diffusion across the membrane). |

Interfacial Phenomena and Surfactant Properties in Biologically Relevant Model Systems

The amphiphilic nature of undecylmalonic acid, possessing both a polar headgroup and a nonpolar tail, imparts surfactant-like properties, allowing it to interact with and modify the properties of interfaces, such as the boundary between water and a lipid membrane.

The adsorption of dicarboxylic acids at the air-water interface, a model for understanding interactions at more complex biological interfaces, is also of interest. Studies on malonic acid have shown that it is surface-active, meaning it preferentially accumulates at the interface. uoregon.edunih.gov The orientation and packing of the molecules at the interface are governed by the interplay between the hydrophilic carboxyl groups, which anchor the molecule to the aqueous phase, and the hydrophobic alkyl chain. The long undecyl chain of undecylmalonic acid would be expected to significantly enhance its surface activity compared to malonic acid itself, leading to a greater reduction in surface tension at a given concentration.

The interaction of undecylmalonic acid with the lipid bilayer can also induce changes in the physical properties of the membrane, such as its fluidity. The insertion of the undecyl tail into the hydrophobic core of the bilayer can disrupt the ordered packing of the phospholipid acyl chains. The extent of this disruption depends on the concentration of the undecylmalonic acid and the initial fluidity of the membrane. Generally, the introduction of molecules with long alkyl chains can increase membrane fluidity by creating more space between the phospholipid molecules.

Table 2: Predicted Interfacial and Surfactant Properties of Undecylmalonic Acid

| Property | Predicted Behavior | Basis for Prediction |

|---|---|---|

| Critical Micelle Concentration (CMC) | Expected to be in the millimolar range, but higher than a corresponding monocarboxylic acid. | Based on data for similar long-chain dicarboxylic acid surfactants and the influence of the two carboxyl groups. |

| Surface Activity | High, with significant reduction of surface tension. | The long undecyl chain provides strong hydrophobic driving force for interfacial adsorption. |

| Effect on Membrane Fluidity | Likely to increase membrane fluidity. | Insertion of the undecyl chain into the lipid bilayer disrupts phospholipid packing. |

Theoretical and Computational Chemistry Investigations of Undecylmalonic Acid

Quantum Chemical Studies on Molecular Structure and Energetics

Comprehensive quantum chemical studies detailing the conformational analysis, electronic properties, and reaction pathways specifically for undecylmalonic acid have not been identified in the searched literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate molecular orbitals, bond lengths, angles, and energy landscapes.

While detailed analyses are not available, a key piece of energetic data has been published. The enthalpy of formation for undecylmalonic acid has been reported, providing a valuable measure of its stability.

Table 1: Enthalpy of Formation of Undecylmalonic Acid

| Chemical Formula | Enthalpy of Formation (kJ/mol) | Data Source |

|---|---|---|

| C₁₄H₂₆O₄ | -1197.5 | SWS |

| -1204.6 |

Data from the NIST Chemistry WebBook and associated reference publications. nist.govnist.gov

This energetic parameter is fundamental for thermochemical calculations but does not provide the comprehensive electronic structure and conformational information requested in the outline.

Conformational Analysis and Electronic Property Determination

No specific studies on the conformational analysis of undecylmalonic acid were found. A full analysis would involve mapping the potential energy surface as a function of dihedral angles to identify stable conformers and the energy barriers between them. Similarly, detailed reports on its electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and dipole moment, derived from quantum chemical calculations, are not available. The NIST database provides a computed 3D structure file for the molecule, but not the associated electronic property data. nist.gov

Computational Modeling of Reaction Pathways and Transition States

There is a lack of published research on the computational modeling of reaction pathways involving undecylmalonic acid. While the metabolism of long-chain dicarboxylic acids is generally understood to proceed via ω-oxidation followed by peroxisomal β-oxidation, specific computational models detailing the mechanisms, intermediate structures, and transition states for undecylmalonic acid are not available.

Molecular Dynamics Simulations of Undecylmalonic Acid Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in complex environments. However, no specific MD simulation studies focused on undecylmalonic acid's interactions with enzymes or membranes were identified.

Prediction of Binding Modes in Enzyme-Ligand Complexes

There are no available studies that use molecular dynamics simulations to predict the binding modes of undecylmalonic acid within enzyme active sites. Such simulations would be crucial for understanding its potential role as an enzyme inhibitor or substrate.

Simulation of Undecylmalonic Acid Interactions with Membrane Architectures

While no direct simulation studies were found, undecylmalonic acid has been mentioned in experimental research concerning the permeability of lipid bilayers. These studies have shown that its transport across membranes can be facilitated by the presence of Pluronics (non-ionic copolymers). This suggests that undecylmalonic acid is a molecule of interest in the study of membrane transport, even though computational simulations of these interactions have not been published.

Advanced Analytical Methodologies for Research on Undecylmalonic Acid

Chromatographic and Spectroscopic Techniques for Comprehensive Research Sample Analysis

The analysis of undecylmalonic acid in complex matrices is underpinned by a combination of high-resolution separation techniques and powerful spectroscopic methods for structural confirmation.

Development of High-Resolution Separation Methods for Undecylmalonic Acid and its Derivatives

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones for the separation of undecylmalonic acid from intricate research samples. The long undecyl chain imparts significant hydrophobicity to the molecule, which dictates the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary technique for the analysis of undecylmalonic acid. The separation is typically achieved on C18 columns, where the long alkyl chain of the analyte interacts strongly with the stationary phase. Gradient elution is often employed to ensure adequate retention and subsequent elution of this relatively nonpolar molecule. A common mobile phase composition involves a gradient of an aqueous solution with a small amount of acid (e.g., formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

Detection in HPLC can be achieved using several methods. While undecylmalonic acid lacks a strong chromophore for UV-Vis detection at higher wavelengths, it can be detected at low wavelengths (around 200-210 nm). For enhanced sensitivity and specificity, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed. However, the most powerful detection method is mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the non-volatile nature of dicarboxylic acids necessitates a derivatization step to convert the carboxylic acid groups into more volatile esters. Common derivatization agents include diazomethane (B1218177) or silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting methyl or trimethylsilyl (B98337) esters are amenable to separation on a nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. Temperature programming is essential to elute the relatively high-boiling-point derivatives. The coupling of GC with mass spectrometry allows for the identification of the undecylmalonic acid derivative based on its characteristic fragmentation pattern.

Table 1: Illustrative HPLC and GC Parameters for Undecylmalonic Acid Analysis This table presents typical starting conditions for method development, which may require further optimization based on the specific sample matrix and analytical instrumentation.

| Parameter | HPLC Method | GC-MS Method |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile Gradient elution | Helium (constant flow) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | Temperature program (e.g., 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min) |

| Detection | Mass Spectrometry (ESI-negative mode) | Mass Spectrometry (EI mode) |

| Derivatization | Not required | Required (e.g., Methylation or Silylation) |

Application of Advanced Spectroscopic Techniques for Structural Elucidation in Complex Research Matrices

Positive identification and structural elucidation of undecylmalonic acid, especially in the presence of interfering substances, rely on advanced spectroscopic techniques.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides invaluable information about the molecular weight and structure of undecylmalonic acid. In electrospray ionization (ESI) mass spectrometry, typically in negative ion mode, undecylmalonic acid will readily deprotonate to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to generate a characteristic fragmentation pattern, which would include neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as fragmentation of the undecyl chain. In electron ionization (EI) GC-MS of the derivatized analyte, a characteristic fragmentation pattern would be observed, including ions corresponding to the loss of the ester groups and fragmentation along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of undecylmalonic acid.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the different types of protons in the molecule. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton on the carbon atom to which the two carboxyl groups are attached (the α-proton) would appear as a triplet. The methylene (B1212753) protons of the undecyl chain would give rise to a series of multiplets in the aliphatic region of the spectrum, with the terminal methyl group appearing as a triplet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the two carboxyl carbons, the α-carbon, and the individual carbons of the undecyl chain. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups in undecylmalonic acid. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl groups in the dicarboxylic acid.

Table 2: Predicted Spectroscopic Data for Undecylmalonic Acid This table provides expected spectroscopic features based on the known behavior of similar long-chain dicarboxylic acids.

| Technique | Expected Observations |

|---|---|

| Mass Spectrometry (ESI-MS/MS) | Precursor ion [M-H]⁻. Characteristic product ions from neutral loss of H₂O and CO₂. |

| ¹H NMR | Broad singlet (>10 ppm, 2H, -COOH), Triplet (~3.4 ppm, 1H, -CH(COOH)₂), Multiplets (1.2-1.6 ppm, -CH₂-), Triplet (~0.9 ppm, 3H, -CH₃). |

| ¹³C NMR | Signals for carboxyl carbons (~175 ppm), α-carbon (~50 ppm), and carbons of the undecyl chain (20-40 ppm). |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1700-1725 cm⁻¹). |

Electrochemical and Other Quantitative Methods in Mechanistic Research

Beyond chromatographic and spectroscopic methods, electrochemical techniques and other quantitative approaches can provide valuable insights into the mechanistic aspects of reactions involving undecylmalonic acid.

Electrochemical Methods: While direct electrochemical oxidation or reduction of the saturated alkyl chain and carboxylic acid groups of undecylmalonic acid is challenging under typical conditions, indirect electrochemical methods can be employed for its quantification. For instance, the compound could be derivatized with an electroactive tag, allowing for sensitive detection using techniques like differential pulse voltammetry or amperometry. Furthermore, electrochemical sensors based on modified electrodes could be developed for the specific recognition and quantification of undecylmalonic acid. Research in the electrochemical behavior of long-chain fatty acids suggests that it may be possible to study the adsorption and film-forming properties of undecylmalonic acid at electrode surfaces, which could be relevant in mechanistic studies of its interactions at interfaces.

Other Quantitative Methods:

Titration: For pure samples or in matrices where undecylmalonic acid is the predominant acidic species, a simple acid-base titration with a standardized solution of a strong base (e.g., sodium hydroxide) can be used for quantification. The use of a potentiometric endpoint can enhance the accuracy of this method.

Enzymatic Assays: If specific enzymes that interact with undecylmalonic acid are identified, highly selective and sensitive enzymatic assays could be developed for its quantification. These assays often rely on the measurement of a product of the enzymatic reaction, which can be detected spectrophotometrically or fluorometrically.

The selection of the most appropriate analytical methodology for undecylmalonic acid research depends on the specific goals of the study, the complexity of the sample matrix, and the required sensitivity and selectivity. A multi-technique approach, combining high-resolution separation, definitive spectroscopic identification, and quantitative analysis, is often necessary for a comprehensive understanding of this long-chain dicarboxylic acid.

Emerging Research Directions and Academic Applications of Undecylmalonic Acid

Novel Synthetic Applications Beyond Traditional Chemical Building Blocks

The traditional role of malonic acid and its esters is firmly established in the malonic ester synthesis, a cornerstone method for preparing substituted carboxylic acids. uobabylon.edu.iqwikipedia.org This reaction involves the alkylation of the carbon alpha to both carbonyl groups, followed by hydrolysis and decarboxylation. jove.comorganic-chemistry.org Undecylmalonic acid can be conceptualized as a product of this synthesis, where diethyl malonate is alkylated with an 11-carbon alkyl halide.

However, the future applications of undecylmalonic acid extend far beyond its role as a simple synthetic intermediate. Its bifunctional nature makes it a prime candidate for use as a specialty monomer in polymer science. The two carboxylic acid groups can participate in condensation polymerizations to form polyesters or polyamides. The presence of the long undecyl side chain is hypothesized to impart unique properties to these polymers, such as:

Increased Hydrophobicity: Enhancing water resistance and modifying solubility in organic solvents.

Internal Plasticization: The flexible alkyl chain could lower the glass transition temperature, resulting in more flexible and less brittle materials.

Controlled Self-Assembly: The amphiphilic character might drive the formation of ordered nanostructures, such as micelles or lamellae, within the polymer matrix, leading to materials with tailored optical or mechanical properties.

This approach is analogous to how functional monomers like maleic acid are incorporated into copolymers to create materials with specific characteristics, such as superabsorbent polymers. nih.gov

Furthermore, undecylmalonic acid can serve as a unique building block for the synthesis of complex organic molecules. The long alkyl chain can act as a lipophilic tail for molecules designed to interact with biological membranes or to improve the solubility of drug candidates in lipid environments. The malonic acid moiety provides a reactive handle for further chemical elaboration, creating a versatile scaffold for constructing novel surfactants, lubricants, or specialized ligands.

| Property | Value |

|---|---|

| Molecular Formula | C14H26O4 |

| Molecular Weight | 258.35 g/mol |

| IUPAC Name | 2-Undecylpropanedioic acid |

| CAS Number | 4475-27-8 |

| Structure | A dicarboxylic acid with an undecyl (C11) chain attached to the central carbon of the malonic acid backbone. |

Unexplored Mechanistic Pathways and Fundamental Biochemical Roles

In the realm of biochemistry, the potential roles of undecylmalonic acid are largely unexplored but hold significant promise for investigation. The metabolism of long-chain dicarboxylic acids is known to occur primarily through peroxisomal β-oxidation, serving as an alternative pathway to mitochondrial fatty acid oxidation, particularly when lipid flux is high. nih.govnih.govscispace.com Research in this area aims to understand how these molecules can mitigate the toxic effects of fatty acid accumulation. scispace.comresearchgate.net

Given this context, undecylmalonic acid presents several intriguing possibilities:

Enzyme Substrate or Inhibitor: It could serve as a substrate for the enzymes involved in peroxisomal oxidation. Conversely, it could act as an inhibitor. The malonate head is a known competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial respiratory chain. The undecyl tail could target the molecule to the active sites of enzymes that typically bind long-chain fatty acids, potentially leading to specific inhibition of fatty acid metabolism. Substituted malonic acid derivatives have been successfully designed as potent and specific enzyme inhibitors for targets like human neutrophil collagenase. nih.gov

Probe for Fatty Acid Metabolism: As a structural analog of a dicarboxylic fatty acid, it could be used as a chemical probe to study the transport and binding of fatty acids to proteins and receptors without being metabolized in the same manner.

Asymmetric Enzymatic Conversion: Research has shown that certain enzymes can perform stereoselective decarboxylation of disubstituted malonic acids to produce optically active compounds. researchgate.netacs.org The potential for enzymes to act on undecylmalonic acid to create chiral products is an unexplored pathway that could lead to novel biocatalytic methods for generating valuable enantiomerically pure chemicals. google.com

These potential biochemical interactions make undecylmalonic acid a compelling target for metabolic studies and for the development of new tools to investigate lipid biochemistry.

Contributions to Advancements in Fundamental Organic Chemistry and Biochemistry

Beyond specific applications, undecylmalonic acid has the potential to contribute to a more fundamental understanding of chemical and biochemical principles. Its structure makes it an excellent model system for studying phenomena that are otherwise difficult to isolate.

In fundamental organic chemistry , it can be used to investigate:

Intramolecular Interactions: Studying how a long, non-polar alkyl chain influences the acidity (pKa values) of the two carboxylic acid groups and the kinetics of reactions such as esterification and decarboxylation.

Amphiphilic Self-Assembly: As a classic amphiphile, it can be used to study the principles of micelle formation, monolayer packing at air-water interfaces, and the formation of lyotropic liquid crystals. These studies provide insight into the fundamental forces that govern molecular self-organization.

In biochemistry , undecylmalonic acid can serve as a tool to advance our understanding of:

Enzyme Specificity: By systematically comparing the interaction of undecylmalonic acid and its shorter-chain homologs (e.g., methylmalonic acid, pentylmalonic acid) with enzymes in the fatty acid metabolic pathways, researchers can map the size and properties of substrate-binding pockets.

Membrane Interactions: The undecyl chain provides a simple, well-defined lipid anchor to study how functional groups, in this case, the dicarboxylic acid head, behave at the membrane-water interface. This can provide insights into protein anchoring and the function of membrane-bound enzymes.

The study of this and other alkylmalonic acids provides a platform for exploring the transition from water-soluble small molecules to lipid-like compounds, offering a rich field for fundamental scientific inquiry.

| Compound Name | Alkyl Chain Length | Molecular Formula | Key Characteristic |

|---|---|---|---|

| Malonic Acid | None | C3H4O4 | Parent dicarboxylic acid, highly polar. |

| Methylmalonic Acid | C1 | C4H6O4 | Short-chain derivative, important in metabolism. |

| Undecylmalonic Acid | C11 | C14H26O4 | Long-chain derivative, strongly amphiphilic. |

Q & A

Q. What are the most reliable synthetic routes for producing malonic acid derivatives, and how do reaction conditions influence yield?

Malonic acid derivatives (e.g., esters, amides) are typically synthesized via esterification, alkylation, or condensation reactions. For example:

- Malonic esters (e.g., diethyl malonate) are prepared by reacting malonic acid with alcohols under acidic catalysis .

- N,N-Dibenzyl malonamide is synthesized by amidating malonic acid with benzylamine, requiring precise control of reaction latency and molar ratios to achieve >90% purity .

Methodological Tip: Optimize reaction conditions (e.g., solvent polarity, temperature) using kinetic studies to minimize side reactions like decarboxylation .

Q. How can malonic acid’s role in fatty acid biosynthesis be experimentally validated?

Malonic acid is a precursor of malonyl-CoA, a critical substrate in fatty acid elongation. To study this:

Q. What analytical techniques are recommended for quantifying malonic acid in biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity for detecting malonic acid and its derivatives in plant tissues or microbial cultures .

- High-Performance Liquid Chromatography (HPLC): Effective for separating malonic acid from structurally similar dicarboxylic acids (e.g., oxalic acid) using reverse-phase columns .

Advanced Research Questions

Q. How can computational models resolve contradictions in malonic acid’s aerosol behavior observed in experimental studies?

Molecular dynamics simulations reveal malonic acid forms liquid-like aggregates with water at higher temperatures, unlike oxalic acid, which forms polydisperse clusters . Methodological Tip: Compare simulated radial distribution functions (RDFs) with experimental FTIR/light-scattering data to validate aggregation patterns .

Q. What strategies mitigate competing decarboxylation pathways during malonic ester synthesis?

Decarboxylation is a major side reaction in malonic ester alkylation. To suppress it:

Q. How can isotopic labeling (e.g., [D₄]-malonic acid) elucidate metabolic flux in plant senescence studies?

Deuterated malonic acid ([D₄]-88) is synthesized by exchanging malonic acid’s α-hydrogens with D₂O at 80°C for 24 hours . Application: Track malonic acid’s incorporation into phenolics via the malonate/acetate pathway in UV-stressed plants .

Q. Why do malonic acid and oxalic acid exhibit divergent adsorption behaviors in aerosol models?

Malonic acid’s extra methylene group increases molecular flexibility, enabling stronger hydrogen bonding with water compared to oxalic acid. This is confirmed via simulated coordination numbers (CNs) and experimental phase diagrams .

Q. How can enzyme inhibition studies clarify malonic acid’s regulatory role in the TCA cycle?

Malonic acid competitively inhibits succinate dehydrogenase (Complex II). Experimental design:

Q. What green chemistry approaches improve the sustainability of malonic acid synthesis?

Q. How do competing reaction pathways impact the synthesis of substituted malonamides?

In N,N-dibenzyl malonamide synthesis, excess benzylamine can lead to mono- vs. di-substitution. Resolution: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 2:1 amine:malonic acid) to favor diamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.